1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea is a useful research compound. Its molecular formula is C25H23F6N3S and its molecular weight is 511.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis Applications
This compound has been identified as a hydrogen-bonding organocatalyst utilized in a broad array of reactions. Its unique structural features, including the presence of trifluoromethyl groups, enhance its catalytic activity by facilitating the activation of substrates through hydrogen bonding. This mechanism is pivotal in various organic transformations, offering a route to conduct reactions under mild conditions with high specificity and efficiency (Balmond, Galán, & McGarrigle, 2014). Moreover, the bifunctional nature of thioureas, incorporating both a thiourea moiety and an amino group on a chiral scaffold, has demonstrated exceptional efficiency in asymmetric Michael reactions, leading to the development of new synthetic pathways for bioactive compounds with high enantioselectivity (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).
Advancements in Catalyst Development
Research has also focused on enhancing the versatility of thiourea catalysts by replacing common motifs with tailorable functional groups. This approach has led to the synthesis of thioureas with varied aryl, benzylic, or aliphatic moieties, demonstrating their effectiveness in multicomponent reactions and organocatalysis. Such modifications suggest the potential for custom-designed catalysts tailored to specific reactions, expanding the applicability of thiourea-based catalysis in organic synthesis (Nickisch, Gabrielsen, & Meier, 2020).
Material Science and Solar Cell Applications
In the realm of material science, thiourea derivatives have been investigated for their role in enhancing the efficiency of dye-sensitized solar cells (DSSCs). By incorporating thiourea derivatives as additives in gel polymer electrolytes, researchers have reported significant improvements in solar to electric conversion efficiency. This finding underscores the potential of thiourea compounds in the development of high-performance DSSCs, paving the way for more sustainable and efficient energy conversion technologies (Karthika, Ganesan, Thomas, Rani, & Prakash, 2019).
Mechanism of Action
Target of Action
It is known that thiourea derivatives are often used as organocatalysts in organic chemistry .
Mode of Action
The compound, being a thiourea derivative, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of thiourea derivatives and is likely to be a significant part of the mode of action of this compound .
Biochemical Pathways
Thiourea derivatives are known to be used extensively in promoting organic transformations , suggesting that they may affect a wide range of biochemical pathways.
Result of Action
It is known that the compound is a bifunctional cinchona organocatalyst, which can be used to synthesize stereoselective diaryl(nitro)butanone via enantioselective michael addition of nitromethane to chalcones .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F6N3S/c1-34(2)22(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)33-23(35)32-20-14-18(24(26,27)28)13-19(15-20)25(29,30)31/h3-15,21-22H,1-2H3,(H2,32,33,35)/t21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAOVNMFMGIVJT-VXKWHMMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F6N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121228 | |
Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233369-41-9 | |
Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233369-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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